
Ethyl 2-(1-tosylpiperidine-4-carboxamido)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(1-tosylpiperidine-4-carboxamido)thiophene-3-carboxylate is a complex organic compound that features a thiophene ring, a piperidine ring, and a tosyl group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of multiple functional groups allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-tosylpiperidine-4-carboxamido)thiophene-3-carboxylate typically involves multi-step organic reactions:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Tosyl Group: The piperidine derivative is then reacted with tosyl chloride in the presence of a base like pyridine to introduce the tosyl group.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Amidation Reaction: The tosylpiperidine derivative is then coupled with the thiophene carboxylic acid derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.
Esterification: Finally, the carboxylic acid group on the thiophene ring is esterified with ethanol in the presence of an acid catalyst to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The tosyl group can be displaced by nucleophiles in substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for oxidation of the thiophene ring.
Reduction: Hydrogen gas with a palladium catalyst for reduction reactions.
Substitution: Nucleophiles such as amines or thiols for substitution of the tosyl group.
Hydrolysis: Acidic or basic conditions for ester hydrolysis.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Piperidine derivatives with reduced functional groups.
Substitution: Piperidine derivatives with new substituents replacing the tosyl group.
Hydrolysis: Thiophene carboxylic acids.
Scientific Research Applications
Chemistry
In organic synthesis, Ethyl 2-(1-tosylpiperidine-4-carboxamido)thiophene-3-carboxylate can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for a variety of chemical transformations.
Biology
This compound may be explored for its potential biological activities, such as antimicrobial or anticancer properties, due to the presence of the thiophene and piperidine rings, which are common in bioactive molecules.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features are conducive to interactions with biological targets.
Industry
In the pharmaceutical industry, this compound could be used in the synthesis of active pharmaceutical ingredients (APIs) or as an intermediate in the production of other bioactive compounds.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-tosylpiperidine-4-carboxamido)thiophene-3-carboxylate would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The tosyl group may enhance the compound’s ability to penetrate cell membranes, while the piperidine and thiophene rings could interact with specific binding sites on proteins.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(1-tosylpiperidine-4-carboxamido)benzoate: Similar structure but with a benzoate group instead of a thiophene ring.
Ethyl 2-(1-tosylpiperidine-4-carboxamido)pyridine-3-carboxylate: Contains a pyridine ring instead of a thiophene ring.
Ethyl 2-(1-tosylpiperidine-4-carboxamido)furan-3-carboxylate: Features a furan ring instead of a thiophene ring.
Uniqueness
Ethyl 2-(1-tosylpiperidine-4-carboxamido)thiophene-3-carboxylate is unique due to the combination of the thiophene ring with the piperidine and tosyl groups. This specific arrangement of functional groups may confer unique chemical reactivity and biological activity compared to its analogs.
This compound’s unique structure allows for diverse applications in various fields, making it a valuable subject of study in both academic and industrial research.
Properties
IUPAC Name |
ethyl 2-[[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S2/c1-3-27-20(24)17-10-13-28-19(17)21-18(23)15-8-11-22(12-9-15)29(25,26)16-6-4-14(2)5-7-16/h4-7,10,13,15H,3,8-9,11-12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUXPBWWADQTAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide](/img/structure/B2700281.png)


![4-[(4-Formyl-2-iodophenoxy)methyl]benzoic acid](/img/structure/B2700285.png)
![N-isopropyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2700286.png)
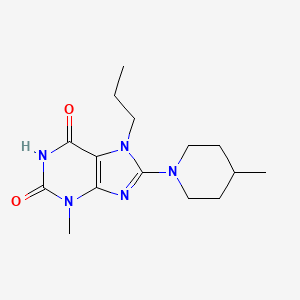
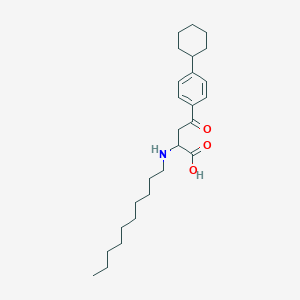

![N-(2-chlorobenzyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2700296.png)
![3-Bromo-4-(difluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2700297.png)
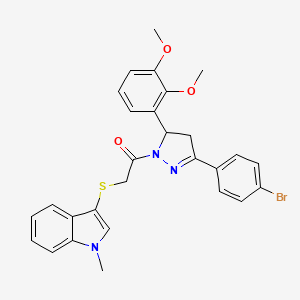
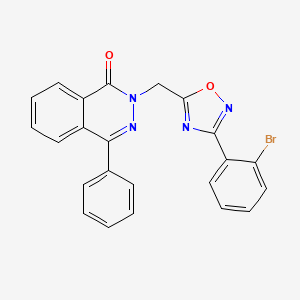
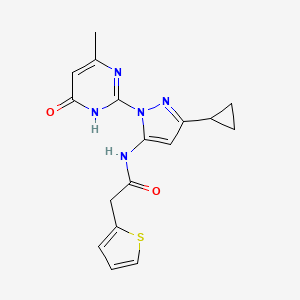
![5-(2-fluorobenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2700304.png)
